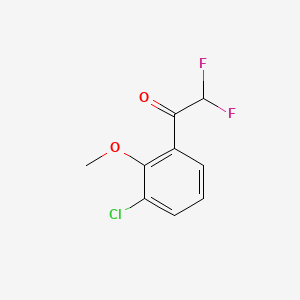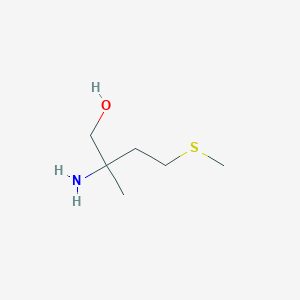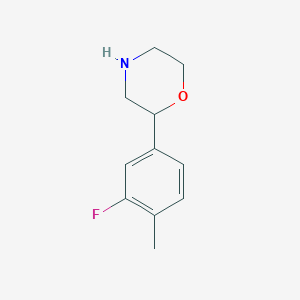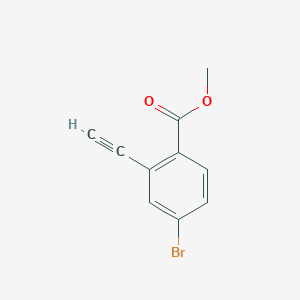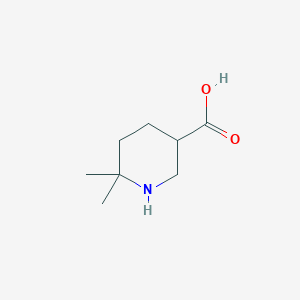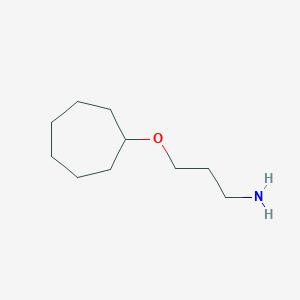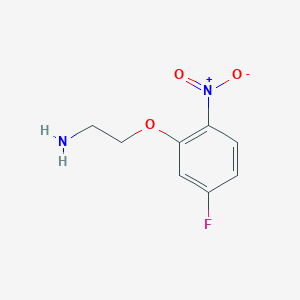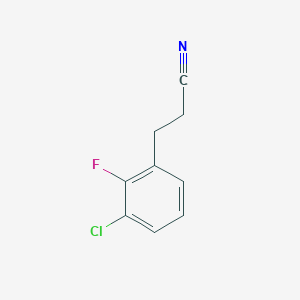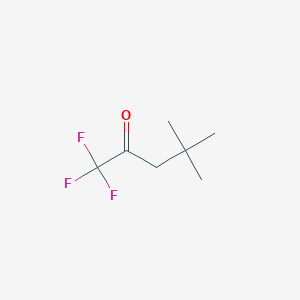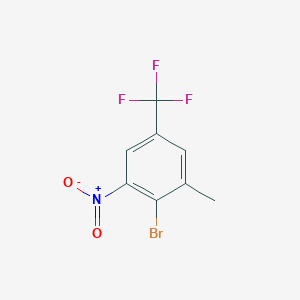
2-Bromo-1-methyl-3-nitro-5-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-methyl-3-nitro-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5BrF3NO2 It is a derivative of benzene, characterized by the presence of bromine, methyl, nitro, and trifluoromethyl groups attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-methyl-3-nitro-5-(trifluoromethyl)benzene typically involves multiple steps:
Bromination: The bromine atom is introduced via bromination, often using bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent.
Trifluoromethylation: The trifluoromethyl group (-CF3) can be introduced using reagents like trifluoromethyl iodide (CF3I) in the presence of a catalyst.
Methylation: The methyl group (-CH3) is typically introduced through Friedel-Crafts alkylation using methyl chloride (CH3Cl) and a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-methyl-3-nitro-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group (-COOH) using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products
Amines: Reduction of the nitro group yields amines.
Carboxylic Acids: Oxidation of the methyl group yields carboxylic acids.
Substituted Benzene Derivatives: Nucleophilic substitution yields various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-methyl-3-nitro-5-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-methyl-3-nitro-5-(trifluoromethyl)benzene depends on the specific chemical reactions it undergoes. For example:
Nucleophilic Substitution: The bromine atom is replaced by a nucleophile through a mechanism involving the formation of a negatively charged intermediate.
Reduction: The nitro group is reduced to an amine through a series of electron transfer steps facilitated by a catalyst.
Oxidation: The methyl group is oxidized to a carboxylic acid through the formation of intermediate oxidation states.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-1-methyl-4-nitrobenzene: Similar structure but with the nitro group in a different position.
2-Bromo-1-methyl-3-nitrobenzene: Lacks the trifluoromethyl group.
2-Bromo-1-methyl-5-(trifluoromethyl)benzene: Lacks the nitro group.
Uniqueness
2-Bromo-1-methyl-3-nitro-5-(trifluoromethyl)benzene is unique due to the combination of bromine, nitro, methyl, and trifluoromethyl groups on the benzene ring. This unique combination imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H5BrF3NO2 |
|---|---|
Molekulargewicht |
284.03 g/mol |
IUPAC-Name |
2-bromo-1-methyl-3-nitro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5BrF3NO2/c1-4-2-5(8(10,11)12)3-6(7(4)9)13(14)15/h2-3H,1H3 |
InChI-Schlüssel |
FQBMQRNRORGIHE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1Br)[N+](=O)[O-])C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





